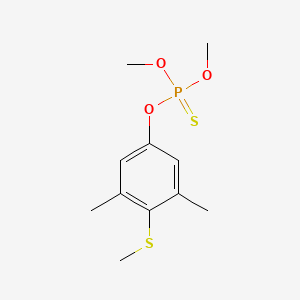
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester typically involves the reaction of 3,5-dimethyl-4-(methylthio)phenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various phosphorothioate derivatives.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inhibition of enzyme activity. This mechanism is particularly relevant in its use as a pesticide, where it targets acetylcholinesterase in insects .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- O,O-Diethyl O-(3,5-dimethyl-4-(methylthio)phenyl) phosphorothioate
Uniqueness
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is unique due to its specific structural features, such as the presence of both methyl and methylthio groups on the phenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Propiedades
Número CAS |
55-37-8 |
|---|---|
Fórmula molecular |
C11H17O3PS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-methylsulfanylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-8-6-10(7-9(2)11(8)17-5)14-15(16,12-3)13-4/h6-7H,1-5H3 |
Clave InChI |
QJRJJAATXDHPGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1SC)C)OP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


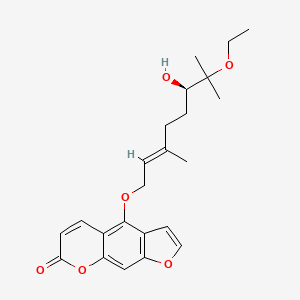
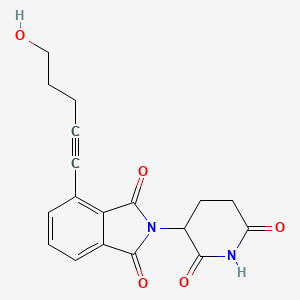

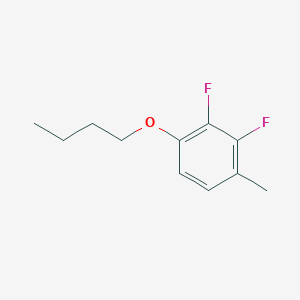
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
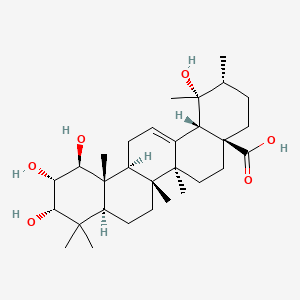
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
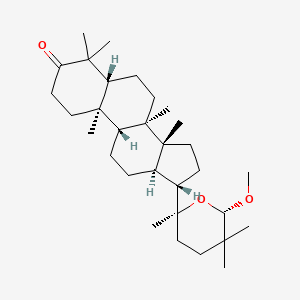
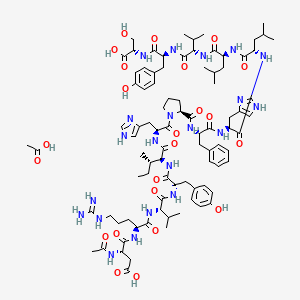
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)

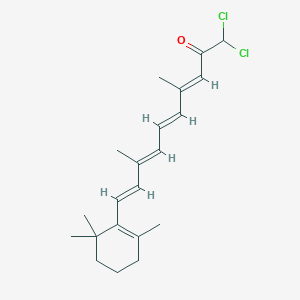
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)

